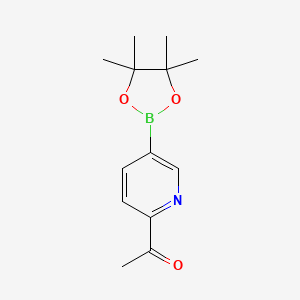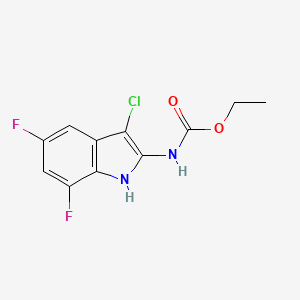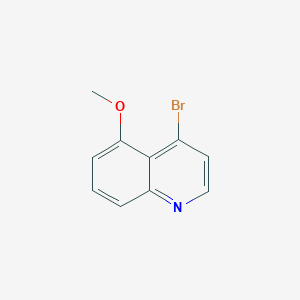
4-Bromo-5-methoxyquinoline
Vue d'ensemble
Description
4-Bromo-5-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of 4-Bromo-5-methoxyquinoline involves the use of phosphorus tribromide in DMF (N,N-dimethyl-formamide) for 2 hours . Another method involves the use of N,N-dimethyl-formamide and phosphorus (V) oxybromide in dichloromethane at 0 - 25℃ for 6 hours under an inert atmosphere .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-methoxyquinoline is characterized by a benzene ring fused with a pyridine moiety . The molecular weight is 238.08 .Applications De Recherche Scientifique
Drug Design and Development
Quinoline derivatives, including 4-Bromo-5-methoxyquinoline, are recognized for their broad spectrum of bioactivity, making them a core template in drug design . The compound’s structure allows for the creation of numerous derivatives, which can be tailored for specific therapeutic targets. Its application in drug design is crucial, as it offers a scaffold for developing new medications with potential efficacy against various diseases.
Synthesis of Biologically Active Molecules
The synthesis protocols for quinoline and its analogs, such as 4-Bromo-5-methoxyquinoline, are essential in creating biologically active molecules . These molecules have applications in pharmaceuticals and can lead to the discovery of new drugs. The versatility of quinoline in synthetic organic chemistry underscores its importance in the field.
Pharmacological Research
Quinoline motifs, including 4-Bromo-5-methoxyquinoline, have substantial efficacies that are being unveiled for future drug development . The pharmacological applications of these motifs are vast, ranging from antimalarial to anticancer activities. Research in this area continues to explore the full potential of these compounds.
Medicinal Chemistry
In medicinal chemistry, 4-Bromo-5-methoxyquinoline serves as an indispensable pharmacophore due to its tremendous benefits . It is used to access more biomolecular quinolines, which are then screened for various biological activities. This process is integral to the development of new therapeutic agents.
Environmental Chemistry
The synthesis and functionalization of quinoline derivatives are also relevant in environmental chemistry. The development of green synthesis protocols for compounds like 4-Bromo-5-methoxyquinoline reduces the environmental impact of chemical processes . This is increasingly important as the field moves towards more sustainable practices.
Inhibitors for Biological Pathways
5-Methoxyquinoline derivatives are being studied as a new class of inhibitors for enzymes like EZH2 . 4-Bromo-5-methoxyquinoline can be used as an intermediate in synthesizing these inhibitors, which have implications in treating diseases like cancer by regulating epigenetic pathways.
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-5-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSWTMODPAGYGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC=CC(=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696095 | |
| Record name | 4-Bromo-5-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methoxyquinoline | |
CAS RN |
643069-46-9 | |
| Record name | 4-Bromo-5-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643069-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

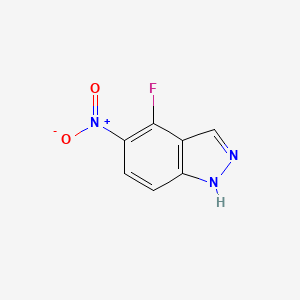
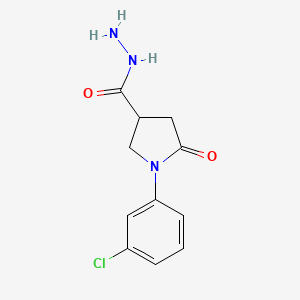
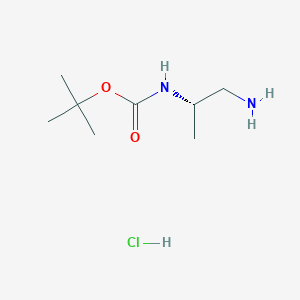
![dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1440989.png)
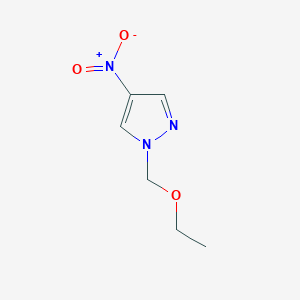
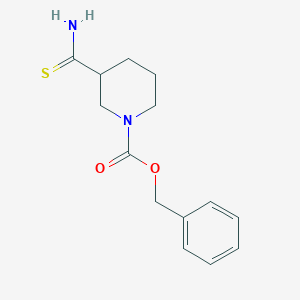
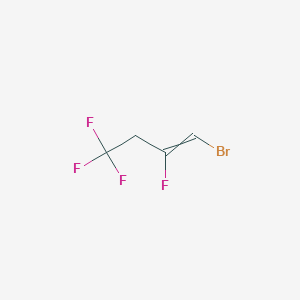
![5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440994.png)




